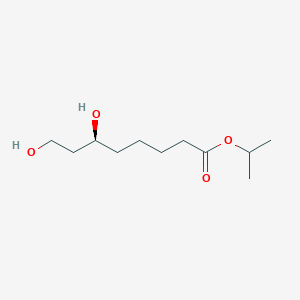

propan-2-yl (6S)-6,8-dihydroxyoctanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22O4 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

propan-2-yl (6S)-6,8-dihydroxyoctanoate |

InChI |

InChI=1S/C11H22O4/c1-9(2)15-11(14)6-4-3-5-10(13)7-8-12/h9-10,12-13H,3-8H2,1-2H3/t10-/m0/s1 |

InChI Key |

PHXDYSXFZVRSEI-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)OC(=O)CCCC[C@@H](CCO)O |

Canonical SMILES |

CC(C)OC(=O)CCCCC(CCO)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of Propan 2 Yl 6s 6,8 Dihydroxyoctanoate

Systematic IUPAC Nomenclature

The name "propan-2-yl (6S)-6,8-dihydroxyoctanoate" explicitly details the molecular structure according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

propan-2-yl : This part of the name identifies the ester group. It indicates that the carboxyl group of the octanoic acid is esterified with propan-2-ol (commonly known as isopropyl alcohol). The "2" specifies that the attachment is at the second carbon of the propane (B168953) chain.

(6S) : This is a crucial stereochemical descriptor. It denotes the configuration of the chiral center at the sixth carbon atom of the octanoate (B1194180) chain. The "(S)" comes from the Latin sinister for left, determined by the Cahn-Ingold-Prelog priority rules.

6,8-dihydroxy : This indicates the presence of two hydroxyl (-OH) groups attached to the sixth and eighth carbon atoms of the main chain.

octanoate : This is the base name of the parent carboxylic acid, an eight-carbon saturated chain, with the "-oate" suffix indicating it is an ester.

Thus, the full systematic name defines a molecule with an eight-carbon chain, hydroxyl groups at positions 6 and 8, an ester linkage to a propan-2-yl group, and a specific (S) configuration at the C6 chiral center.

Chiral Center Configuration at C6 and its Significance

The stereochemistry at the C6 position is of paramount importance as it determines the biological and chemical properties of the molecule and its subsequent synthetic products. The (6S) configuration is a key feature that makes this compound a valuable chiral building block.

Esters of (6S)-6,8-dihydroxyoctanoic acid are known precursors in the enantioselective synthesis of (R)-(+)-α-lipoic acid, a potent antioxidant. google.com The specific (S) configuration at C6 in the dihydroxyoctanoate precursor is essential for obtaining the desired (R) configuration in the final α-lipoic acid product through subsequent chemical transformations. The synthesis of enantiomerically pure 6,8-dihydroxyoctanoic acid esters can be achieved through methods like asymmetric hydrogenation, highlighting the focus on controlling this specific stereocenter. google.com

Relationship to Methyl (6S)-6,8-dihydroxyoctanoate Stereoisomers and Homologues

This compound is closely related to other esters in the same family, most notably methyl (6S)-6,8-dihydroxyoctanoate.

Homologous Series : These two compounds are members of a homologous series of (6S)-6,8-dihydroxyoctanoate esters. They share the same parent acid but differ in the alkyl group of the ester moiety (propan-2-yl vs. methyl). This structural difference can lead to variations in physical properties such as boiling point, melting point, and solubility, as well as affecting reaction kinetics in some cases.

Stereoisomeric Relationship : Both this compound and methyl (6S)-6,8-dihydroxyoctanoate are stereoisomers of their respective (6R) counterparts. The (6S) configuration is specifically sought after for the synthesis of (R)-(+)-α-lipoic acid. Chemoenzymatic methods, often employing yeast, have been developed for the stereoselective synthesis of the methyl ester, yielding the (6S) form which is a precursor to (R)-(+)-α-lipoic acid. google.com

The choice of the ester group (methyl, ethyl, or propan-2-yl) can be influenced by the specific synthetic strategy, including the choice of catalysts or enzymes, which may show substrate specificity. researchgate.net The general class of 6,8-dihydroxyoctanoate esters are valuable intermediates, and the selection of the ester group is a key variable in optimizing the synthesis of target molecules like α-lipoic acid. google.com

Synthetic Methodologies for Propan 2 Yl 6s 6,8 Dihydroxyoctanoate

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis provides a powerful toolkit for the construction of complex chiral molecules like propan-2-yl (6S)-6,8-dihydroxyoctanoate. By combining the strengths of both chemical and biological catalysts, chemists can devise efficient and stereoselective routes that are often difficult to achieve through purely chemical means.

Biocatalytic Approaches and Enzyme Utilization

The core of chemoenzymatic strategies for this compound synthesis lies in the application of highly selective enzymes. These biocatalysts can introduce chirality, resolve racemic mixtures, or perform specific functional group transformations with remarkable precision.

While not the most direct route described in the literature for this specific compound, monooxygenases, particularly cytochrome P450 enzymes, are well-established for their ability to catalyze the stereoselective hydroxylation of C-H bonds. In principle, a P450 monooxygenase could be employed to introduce one or both hydroxyl groups onto an octanoic acid derivative with specific stereochemistry. However, controlling the regioselectivity to achieve the desired 6,8-dihydroxy pattern from an unactivated octanoyl chain presents a significant challenge. The primary role of P450s in related syntheses often involves the oxidative cleavage of ester groups rather than direct dihydroxylation of the alkyl chain. nih.gov

A well-documented and effective method for establishing the (S)-stereochemistry at the C6 position of the dihydroxyoctanoate backbone involves the enantioselective reduction of a 6-oxo intermediate using baker's yeast (Saccharomyces cerevisiae). This biocatalytic reduction is a key step in a patented chemoenzymatic route to enantiomerically pure 6,8-dihydroxyoctanoic acid esters.

Table 1: Baker's Yeast Mediated Reduction of a 6-Oxooctanoate Derivative

| Substrate | Biocatalyst | Product | Key Transformation | Reference |

| Methyl 8-methoxy-6-oxooctanoate | Baker's Yeast (Saccharomyces cerevisiae) | (S)-(-)-6,8-dihydroxyoctanoic acid methyl ester (after ether cleavage) | Enantioselective reduction of the C6-keto group | google.com |

Lipases are versatile enzymes widely used in organic synthesis for the kinetic resolution of racemic alcohols and esters. While a direct kinetic resolution of racemic propan-2-yl 6,8-dihydroxyoctanoate has not been explicitly detailed in the reviewed literature, this technique represents a viable strategy for obtaining the desired (S)-enantiomer.

In a typical kinetic resolution scenario, a lipase (B570770) would be used to selectively acylate or deacylate one enantiomer of a racemic mixture of the dihydroxyoctanoate, leaving the other enantiomer unreacted and thus resolved. For instance, racemic propan-2-yl 6,8-dihydroxyoctanoate could be subjected to lipase-catalyzed acylation. The lipase would selectively acylate the (R)-enantiomer, leaving the desired (S)-propan-2-yl 6,8-dihydroxyoctanoate. The success of this approach hinges on the enantioselectivity of the chosen lipase. Lipases from Candida antarctica (immobilized as Novozym 435) and Pseudomonas cepacia are known for their high enantioselectivity in the resolution of a wide range of chiral alcohols and esters. researchgate.netunimi.it

Furthermore, lipases are crucial for the final esterification step to produce the target isopropyl ester from the corresponding dihydroxyoctanoic acid. A lipase-catalyzed esterification between (6S)-6,8-dihydroxyoctanoic acid and isopropanol (B130326) would be a green and selective method to obtain the final product.

Table 2: Representative Lipase-Catalyzed Resolutions of Chiral Alcohols/Esters (Illustrative Examples)

| Racemic Substrate | Lipase Source | Reaction Type | Products | Enantioselectivity (E-value) | Reference |

| Racemic naproxen (B1676952) methyl ester | Candida rugosa | Hydrolysis | (S)-Naproxen and (R)-naproxen methyl ester | High | nih.gov |

| Racemic 1-phenylethanol | Pseudomonas cepacia | Transesterification | (R)-1-phenylethyl acetate (B1210297) and (S)-1-phenylethanol | >100 | unimi.it |

The primary method for achieving stereochemical control at the C6 position in the synthesis of this compound, as supported by the literature, is through the enantioselective reduction of a prochiral ketone. The use of baker's yeast for the reduction of a 6-oxo-octanoate derivative is a prime example of establishing the (S)-configuration at this center. google.com

Alternatively, a purely chemical asymmetric hydrogenation using a chiral catalyst, such as a ruthenium-phosphine complex, can also be employed to achieve the same stereochemical outcome. A patent describes the asymmetric hydrogenation of 8-hydroxy-6-oxo-octanoic acid esters to yield enantiomerically pure (R)- or (S)-6,8-dihydroxyoctanoic acid esters, depending on the chirality of the phosphine (B1218219) ligand used. google.com This demonstrates that both biocatalytic and chemocatalytic methods can be effectively utilized for stereochemical control in this system.

Integration of Chemical and Enzymatic Steps

The most efficient syntheses of this compound rely on the thoughtful integration of chemical and enzymatic reactions. A plausible and documented synthetic route, based on a combination of chemical synthesis and biocatalysis, is as follows:

Chemical Synthesis of the Precursor: A suitable precursor, such as an 8-hydroxy-6-oxooctanoic acid ester, is first synthesized through conventional organic chemistry methods. google.com

Enzymatic Stereoselective Reduction: The key stereocenter at C6 is introduced via the enantioselective reduction of the 6-keto group. This can be achieved either through biocatalysis with baker's yeast or through asymmetric catalytic hydrogenation. google.com This step yields the enantiomerically enriched (S)-6,8-dihydroxyoctanoic acid ester (e.g., the methyl ester).

Enzymatic Transesterification (Proposed): The resulting methyl ester can then be converted to the desired propan-2-yl ester via a lipase-catalyzed transesterification with isopropanol. This final step would leverage the mild and selective nature of lipase catalysis to avoid side reactions and preserve the stereochemical integrity of the molecule. While not explicitly described for this exact substrate, lipase-catalyzed transesterifications are a standard and highly effective method for such transformations.

This integrated chemoenzymatic approach allows for the efficient and stereocontrolled synthesis of the target molecule, highlighting the synergistic potential of combining chemical and biological transformations.

Total Synthesis Approaches

The total synthesis of this compound and its derivatives is characterized by the strategic implementation of asymmetric reactions to install the desired stereochemistry. The primary focus of these syntheses is the creation of the (S)-configuration at the C6 position.

Asymmetric Synthesis Routes

The asymmetric synthesis of the target compound is paramount, as the biological activity of its downstream products is highly dependent on the correct stereoisomer. Several distinct and effective strategies have been developed to achieve high enantiopurity.

One prominent strategy for the synthesis of enantiomerically pure compounds is to begin with a readily available and inexpensive chiral molecule, a concept known as chiral pool synthesis. (S)-malic acid has been successfully utilized as a chiral precursor for the synthesis of (R)-(+)-α-lipoic acid, which involves the (S)-6,8-dihydroxyoctanoate backbone. rsc.org This approach leverages the existing stereocenter in the starting material to direct the stereochemistry of the final product, thus avoiding the need for a resolution step or a complex asymmetric catalyst. The synthesis commences with the stereospecific conversion of (S)-malic acid to the corresponding chiral epoxide, which then undergoes further transformations to yield the desired diol structure. rsc.org

Another example of a chiral pool approach involves the use of methyl (S)-(-)-(2-oxocyclohexyl)acetate, which can be obtained through the baker's yeast reduction of the corresponding prochiral dione. oup.com This chiral keto ester serves as a versatile starting material for the synthesis of methyl (S)-(-)-6,8-dihydroxyoctanoate. oup.com

Asymmetric catalysis offers a powerful and efficient means to introduce chirality. The Sharpless asymmetric dihydroxylation has proven to be a particularly effective method for the synthesis of chiral diols from prochiral olefins. numberanalytics.comorganic-chemistry.orgwikipedia.org In the context of synthesizing the (6S)-6,8-dihydroxyoctanoate core, an olefinic precursor can be subjected to asymmetric dihydroxylation using an osmium catalyst and a chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) to yield the desired vicinal diol with high enantioselectivity. rsc.orgresearchgate.net For instance, an unsaturated ester can be converted to the corresponding diol with high yield and enantiomeric excess (ee). rsc.org

Table 1: Examples of Asymmetric Catalysis in the Synthesis of (6S)-6,8-dihydroxyoctanoate Precursors

| Precursor | Catalytic System | Key Transformation | Product | Yield (%) | ee (%) | Reference |

| Olefinic diester | OsO4, (DHQD)2–PHAL | Asymmetric Dihydroxylation | Chiral diol | 95 | 96 | rsc.org |

| Monoprotected allylic alcohol | AD-mix-α | Asymmetric Dihydroxylation | Hydroxy lactone | 95 | 93 | rsc.org |

| Ethyl 8-chloro-6-oxooctanoate | Carbonyl reductase (CpAR2) | Asymmetric Reduction | Ethyl (R)-8-chloro-6-hydroxyoctanoate | >95 | >99 | researchgate.net |

Chemoenzymatic methods, which utilize enzymes as catalysts, also fall under this category. The stereocontrolled reduction of a keto group at the C6 position is a key step that has been successfully achieved using enzymes. For example, immobilized Baker's yeast has been used for the enantiospecific reduction of methyl 8,8-dimethyl-6-oxo-octanoate to furnish (S)-(–)-methyl 6,8-dihydroxyoctanoate. rsc.org Similarly, specific carbonyl reductases have been employed for the asymmetric reduction of ethyl 8-chloro-6-oxooctanoate to give the corresponding (S)-hydroxy ester with excellent enantiomeric excess. researchgate.net

While less commonly reported for the direct synthesis of this linear diol, enantioselective intramolecular cyclization reactions represent a powerful strategy in asymmetric synthesis. Such reactions could be envisioned to construct a chiral cyclic precursor which, upon ring-opening, would yield the desired acyclic diol. For example, an enantioselective intramolecular aldol (B89426) reaction or an intramolecular Michael addition could potentially be employed to set the stereocenter at C6 within a cyclic framework.

Linear and Convergent Synthetic Strategies

Both linear and convergent strategies have been applied to the synthesis of the target molecule and its derivatives.

A linear synthesis proceeds in a stepwise fashion, where one starting material is sequentially transformed into the final product. Many of the reported syntheses of (R)-(+)-α-lipoic acid precursors follow a linear sequence. For example, a synthesis might start from a simple achiral starting material, introduce chirality via an asymmetric reaction, and then elaborate the carbon chain through a series of sequential steps.

A convergent synthesis , in contrast, involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together at a late stage. This approach is often more efficient for complex molecules. In the context of this compound, a convergent strategy could involve the synthesis of a chiral fragment containing the C6 and C8 hydroxyl groups, and a separate fragment for the remainder of the carbon chain. These two fragments would then be joined, for instance, through a Wittig reaction or a Grignard addition. The first stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, a related polyunsaturated fatty acid derivative, employed a convergent strategy, highlighting its utility in complex natural product synthesis. nih.gov

Strategic Disconnections and Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several logical disconnections. The final ester linkage is a straightforward disconnection, leading back to (6S)-6,8-dihydroxyoctanoic acid and propan-2-ol.

Figure 1: Retrosynthetic Analysis of this compound

The core challenge lies in the stereoselective synthesis of the dihydroxyoctanoic acid. A key disconnection is at the C5-C6 bond, which could be formed via an aldol reaction between a suitable four-carbon aldehyde and a chiral enolate equivalent. Alternatively, a disconnection at the C6-C7 bond could suggest a Grignard-type addition to a chiral aldehyde.

However, the most common and effective retrosynthetic strategies focus on the diol functionality itself. A primary disconnection across the C6-C7 bond leads back to a 6-oxooctanoate derivative. The chirality at C6 is then introduced in the forward synthesis via an asymmetric reduction of the ketone. Another powerful retrosynthetic approach involves a disconnection across the C6-O and C8-O bonds, leading back to an unsaturated precursor. The diol is then formed in the forward synthesis via a Sharpless asymmetric dihydroxylation.

Precursor and Intermediate Transformations

The synthesis of the target compound often begins with the construction of a suitable precursor, which is then elaborated through a series of chemical transformations.

Conversion from Related Dihydroxy Esters (e.g., Methyl Esters)

A common and practical approach to obtaining this compound is through the transesterification of a corresponding methyl ester, namely methyl (6S)-6,8-dihydroxyoctanoate. Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. In this case, the methyl group is replaced by a propan-2-yl group from isopropanol.

This transformation can be achieved under acidic or basic conditions, or through enzymatic catalysis. Acid-catalyzed transesterification, often using catalysts like sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl group of the methyl ester, making it more susceptible to nucleophilic attack by isopropanol. masterorganicchemistry.com To drive the equilibrium towards the desired product, a large excess of isopropanol is typically used. masterorganicchemistry.com

Alternatively, base-catalyzed transesterification, employing catalysts such as sodium isopropoxide or potassium hydroxide, is also a viable method. The reaction proceeds through a nucleophilic acyl substitution mechanism. Recent advancements have explored various catalytic systems to improve efficiency and yield. nih.govresearchgate.net

Enzymatic transesterification, using lipases, offers a milder and often more selective alternative. This method can avoid harsh reaction conditions that might lead to side reactions or racemization.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Transesterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Methyl (6S)-6,8-dihydroxyoctanoate | Isopropanol | Acid or Base or Lipase | This compound |

It is important to note that the presence of free hydroxyl groups in the substrate can lead to side reactions, such as etherification, under harsh acidic conditions. Therefore, optimization of reaction conditions is crucial.

Manipulation of Hydroxyl and Ester Functionalities

The synthesis of this compound necessitates careful management of its hydroxyl and ester functionalities. Protecting group strategies are often employed to prevent unwanted reactions of the hydroxyl groups during the synthesis. pressbooks.puborganic-chemistry.org

For instance, the two hydroxyl groups could be protected as silyl (B83357) ethers (e.g., using tert-butyldimethylsilyl chloride) or acetals. pressbooks.pub With the hydroxyl groups masked, the ester functionality can be manipulated more freely. For example, a carboxylic acid precursor, (6S)-6,8-bis((tert-butyldimethylsilyl)oxy)octanoic acid, could be esterified with isopropanol using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Subsequent deprotection of the silyl ethers would then yield the final product.

The choice of protecting group is critical and depends on its stability under the reaction conditions for ester formation and the ease of its removal in the final step. organic-chemistry.org Orthogonal protecting group strategies can be employed if selective manipulation of the two hydroxyl groups is required. sigmaaldrich.com

Stereochemical Inversion Techniques (e.g., Mitsunobu Coupling)

The stereochemistry at the C6 position is a key feature of the target molecule. If the desired (S)-enantiomer is to be synthesized from a precursor with the opposite (R)-configuration at C6, a stereochemical inversion is necessary. The Mitsunobu reaction is a powerful tool for achieving such an inversion. wikipedia.orgmissouri.eduorganic-chemistry.org

The Mitsunobu reaction allows for the conversion of a secondary alcohol to an ester with inversion of configuration. commonorganicchemistry.comyoutube.com In a hypothetical scenario, a precursor such as propan-2-yl (6R)-6,8-dihydroxyoctanoate could be subjected to a Mitsunobu reaction. This would typically involve activating the C6 hydroxyl group with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by nucleophilic attack by a carboxylate anion (e.g., from benzoic acid). This would result in the formation of an intermediate ester with the inverted (S)-configuration at C6. Subsequent hydrolysis of this intermediate ester would then yield the desired (S)-alcohol.

However, a more direct approach would be to start with a precursor that already possesses the correct stereochemistry, which is often more efficient. The application of the Mitsunobu reaction directly for esterification with inversion is also a possibility, where a precursor acid and an alcohol with the opposite stereochemistry could be coupled.

Synthetic Route Optimization and Efficiency

The optimization of a synthetic route is crucial for its practical application, aiming to maximize the yield of the desired product while minimizing the formation of side products and ensuring the process is scalable.

Yield Enhancement and Side Product Minimization

Several factors can be optimized to enhance the yield of this compound. In the case of transesterification, the choice of catalyst, reaction temperature, and the molar ratio of isopropanol to the methyl ester are critical parameters. nih.gov The removal of methanol, a byproduct of the reaction, can also shift the equilibrium towards the product side. masterorganicchemistry.com

In all synthetic steps, purification methods such as column chromatography or distillation are essential to remove impurities and side products. The monitoring of reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) allows for the timely quenching of the reaction to prevent the formation of degradation products.

Scale-Up Considerations in Synthesis

Scaling up a synthesis from the laboratory to an industrial scale presents several challenges. For the synthesis of this compound, factors such as heat transfer, mixing, and reagent addition rates become more critical on a larger scale. researchgate.net

The choice of reagents and solvents may need to be reconsidered based on cost, safety, and environmental impact. For instance, while certain solvents may be suitable for small-scale reactions, their use may be restricted on an industrial scale due to toxicity or flammability.

The purification of large quantities of the product requires efficient and scalable methods. Crystallization, if applicable, is often a preferred method for purification on a large scale due to its cost-effectiveness. The development of a robust and reproducible process is paramount for successful scale-up.

Role and Synthetic Utility in Biologically Relevant Compounds

Precursor to (R)-(+)-α-Lipoic Acid

The R-enantiomer of α-lipoic acid (R-ALA) is the form that is endogenously synthesized and acts as an essential cofactor for mitochondrial enzyme complexes involved in energy metabolism. nih.govoregonstate.edu Synthetic strategies often target the creation of this specific isomer, and propan-2-yl (6S)-6,8-dihydroxyoctanoate serves as a crucial starting material in this endeavor. The synthesis of (R)-α-lipoic acid can be achieved through chemical synthesis using a chiral starting material or via asymmetric synthesis. researchgate.net

The conversion of (6S)-6,8-dihydroxyoctanoate esters, such as the methyl or isopropyl ester, into (R)-(+)-α-lipoic acid involves a series of chemical transformations designed to maintain or invert stereochemistry at specific centers as needed. A common pathway involves transforming the two hydroxyl groups into a dithiolane ring, which is the characteristic feature of lipoic acid.

A typical synthetic sequence proceeds as follows:

Mesylation or Tosylation: The primary and secondary hydroxyl groups of the diol are converted into better leaving groups, such as mesylates or tosylates.

Nucleophilic Substitution: A double nucleophilic substitution reaction is then carried out using a sulfur nucleophile, such as sodium sulfide (B99878) and elemental sulfur. This step often proceeds with an inversion of configuration at the chiral center (C6). The (S)-configuration of the starting diol is thus converted to the (R)-configuration in the final product.

Hydrolysis: The ester group (e.g., propan-2-yl) is hydrolyzed under basic conditions to yield the final carboxylic acid, (R)-(+)-α-lipoic acid. drugfuture.com

Alternative methods may involve different activation and substitution strategies, but the core principle remains the stereocontrolled conversion of the diol functionality into the dithiolane ring.

The stereochemistry at the C6 position is critical. (R)-(+)-α-lipoic acid has a single chiral center at its C6 carbon. nih.gov To produce the biologically active R-enantiomer enantiomerically pure, the synthesis must start from a precursor with the correct, defined stereochemistry.

The use of the (6S)-stereoisomer of the dihydroxyoctanoate precursor is essential because the standard chemical sequence for introducing the two sulfur atoms often involves a Walden inversion (an Sₙ2 reaction) at the C6 position. This inversion flips the stereocenter from (S) in the precursor to (R) in the final lipoic acid product. Starting with the (6S)-diol ensures the formation of the desired (R)-(+)-α-lipoic acid. The R-form is not only the naturally occurring isomer but has also been shown to be more effective than the S-form in various biological activities, including antioxidant and anti-inflammatory effects. nih.govresearchgate.net

Chiral Building Block Applications

The utility of this compound extends beyond the synthesis of lipoic acid. As a chiral building block, it provides a scaffold with multiple functional groups and a defined stereocenter, which is a valuable asset in the synthesis of other complex molecules. Chiral building blocks are essential components in the synthesis of biologically active natural products and their analogues. nih.gov

Chiral building blocks derived from biocatalysis or other asymmetric methods are frequently employed in the total synthesis of natural products. nih.gov While specific examples detailing the use of this compound for natural products other than lipoic acid are not extensively documented in the provided context, compounds with similar structural motifs (e.g., polyhydroxylated alkyl chains) are fundamental units in the construction of various natural products, including alkaloids and macrolides. The principles of using such building blocks involve leveraging their inherent stereochemistry to set new stereocenters and elaborate the carbon skeleton to achieve the target molecule. researchgate.net

The functional groups of this compound—a secondary alcohol, a primary alcohol, and an ester—allow for selective chemical manipulation. This versatility enables chemists to convert the starting material into a wide array of different enantioenriched intermediates.

For instance:

Selective Protection/Deprotection: The primary and secondary alcohols can be selectively protected, allowing for differential reactions at each site.

Oxidation: The primary or secondary alcohol can be oxidized to an aldehyde or ketone, respectively, providing handles for carbon-carbon bond-forming reactions.

Chain Elaboration: The ester can be reduced or converted to other functional groups to extend the carbon chain.

These transformations allow a single chiral starting material to serve as a gateway to a library of structurally diverse and stereochemically pure compounds, a key concept in diversity-oriented synthesis. mdpi.comresearchgate.net

Design and Synthesis of Analogues and Derivatives with Modified Structures

The chemical structure of this compound can be systematically modified to create analogues and derivatives. This approach is common in medicinal chemistry to explore structure-activity relationships or to develop compounds with improved properties. mdpi.com By altering specific parts of the molecule, chemists can fine-tune its biological or chemical characteristics.

Potential modifications could include:

Varying the Ester Group: Replacing the propan-2-yl group with other alkyl or aryl groups to change solubility or reactivity.

Modifying the Carbon Chain: Lengthening, shortening, or introducing branching to the octanoate (B1194180) chain.

Altering the Hydroxyl Groups: Converting the hydroxyls into ethers, esters, or replacing them with other functional groups like amines or halogens.

Such modifications can lead to new chiral building blocks or molecules with novel biological activities, demonstrating the compound's potential as a versatile scaffold for chemical synthesis. mdpi.com

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of propan-2-yl (6S)-6,8-dihydroxyoctanoate, offering insights into its carbon framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: In a typical ¹H NMR spectrum, the various protons of the molecule would exhibit distinct chemical shifts and coupling patterns. The isopropyl moiety of the ester would be characterized by a septet for the CH proton and a doublet for the two methyl groups. The protons on the octanoate (B1194180) chain, particularly those adjacent to the hydroxyl groups and the ester linkage, would show specific resonances. For instance, the protons at the C6 and C8 positions, being bonded to carbons with hydroxyl groups, would appear at a downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal. The carbonyl carbon of the ester group would be expected to have the most downfield chemical shift. The carbons of the isopropyl group and the eight carbons of the octanoate chain would each have characteristic resonances, with those bonded to oxygen atoms (C6, C8, and the CH of the isopropyl group) appearing at lower field values compared to the other methylene (B1212753) carbons.

Hypothetical ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Isopropyl CH₃ | ~1.25 | Doublet | ~6.0 |

| Isopropyl CH | ~5.00 | Septet | ~6.0 |

| Octanoate C2-H₂ | ~2.30 | Triplet | ~7.5 |

| Octanoate C3-H₂ | ~1.65 | Multiplet | |

| Octanoate C4-H₂ | ~1.40 | Multiplet | |

| Octanoate C5-H₂ | ~1.50 | Multiplet | |

| Octanoate C6-H | ~3.80 | Multiplet | |

| Octanoate C7-H₂ | ~1.70 | Multiplet | |

| Octanoate C8-H₂ | ~3.65 | Triplet | ~6.5 |

| OH (C6, C8) | Variable | Singlet (broad) |

Hypothetical ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Isopropyl CH₃ | ~21.8 |

| Isopropyl CH | ~67.5 |

| Octanoate C1 (C=O) | ~173.5 |

| Octanoate C2 | ~34.5 |

| Octanoate C3 | ~25.0 |

| Octanoate C4 | ~29.0 |

| Octanoate C5 | ~37.0 |

| Octanoate C6 | ~68.0 |

| Octanoate C7 | ~39.0 |

| Octanoate C8 | ~62.0 |

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. In the analysis of long-chain diol esters, characteristic fragmentation patterns are observed. nih.gov Electron impact (EI) ionization would likely lead to a molecular ion peak, followed by fragmentation.

Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. For a long-chain hydroxy ester like this, the loss of the acyloxy group is a common fragmentation. nih.gov Other expected fragments would correspond to the loss of water from the hydroxyl groups and cleavage at various points along the carbon chain. High-resolution mass spectrometry can provide precise mass measurements, further confirming the elemental composition of the fragments and the parent molecule. nih.gov

Hypothetical Mass Spectrometry Fragmentation Data

| m/z Value | Possible Fragment Identity |

| 232 | [M]⁺ (Molecular Ion) |

| 214 | [M-H₂O]⁺ |

| 196 | [M-2H₂O]⁺ |

| 173 | [M-COOCH(CH₃)₂]⁺ |

| 117 | [CH(OH)CH₂CH₂OH]⁺ fragment |

| 59 | [COOCH(CH₃)₂]⁺ |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different isomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the enantiomeric excess of the (6S) stereoisomer. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based chiral columns, such as Chiralpak AD, are often effective in separating enantiomers of hydroxylated fatty acids and their esters. nih.gov The separation relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase.

Alternatively, the diol can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve the best resolution between the enantiomers.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for analyzing any volatile byproducts or impurities from the synthesis of this compound. For the analysis of the main compound, it would likely require derivatization, such as silylation of the hydroxyl groups, to increase its volatility and thermal stability. The retention time in the GC column provides a measure of the compound's identity, while the mass spectrum from the coupled MS detector confirms its structure.

Chiral Analysis Techniques

Beyond chiral HPLC, other methods are used to confirm the stereochemistry of the molecule.

Optical Rotation: The specific rotation of a pure sample of this compound, measured using a polarimeter, is a key indicator of its enantiomeric purity. The (6S) enantiomer will rotate plane-polarized light in a specific direction and magnitude. This value can be compared to literature values for related compounds or to a synthesized standard to confirm the absolute configuration.

Chiral HPLC: As detailed previously, chiral HPLC is the gold standard for quantifying the enantiomeric composition. By separating the (6S) and (6R) enantiomers, the enantiomeric excess (% ee) of the desired (6S) isomer can be accurately calculated from the relative peak areas in the chromatogram. The use of different types of chiral stationary phases and mobile phases can be explored to optimize the separation. nih.gov

Future Research Directions and Advanced Synthetic Strategies

Development of Novel Stereoselective Catalysts

The creation of the chiral center in propan-2-yl (6S)-6,8-dihydroxyoctanoate is a critical step that necessitates highly selective catalysts. Future research will likely focus on the design and application of new catalytic systems that can achieve high enantioselectivity and diastereoselectivity in the synthesis of β-hydroxy esters and related structures.

One promising avenue is the use of transition metal catalysts. For instance, manganese-catalyzed asymmetric hydrogenation of β-keto sulfones has been shown to produce chiral β-hydroxy sulfones with excellent yields and enantioselectivities (up to 97% ee). rsc.org Similar strategies could be adapted for the corresponding β-keto ester precursor of this compound. Ruthenium complexes have also been effectively used as racemization catalysts in dynamic kinetic resolutions (DKR) of secondary alcohols, which could theoretically convert a racemic mixture entirely into the desired enantiomer. acs.orgacademie-sciences.frresearchgate.netacs.org

Organocatalysis represents another burgeoning field. Planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have been used for the kinetic resolution of racemic β-hydroxy esters, achieving excellent selectivity. mdpi.com Furthermore, Cinchona-derived catalysts are effective in the enantioselective alkylation of β-keto esters to generate quaternary stereogenic centers. nih.gov The development of novel catalysts, potentially combining features of metal and organocatalysis, could lead to even more efficient and selective syntheses. researchgate.netacs.org

Table 1: Examples of Stereoselective Catalysts for the Synthesis of Chiral Hydroxy Esters and Alcohols

| Catalyst Type | Reaction | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Manganese Complex | Asymmetric Hydrogenation | β-Keto sulfone | Up to 97% | rsc.org |

| Ruthenium Complex | Dynamic Kinetic Resolution | Secondary alcohol | >99% | acs.org |

| Planar-chiral DMAP | Kinetic Resolution | Racemic β-hydroxy ester | Up to 99% | mdpi.com |

| Cinchona Alkaloid Derivative | Phase-Transfer Alkylation | β-Keto ester | >90% | nih.gov |

Chemoenzymatic Cascade Reactions for Enhanced Efficiency

Alcohol dehydrogenases (ADHs) are particularly well-suited for the stereoselective reduction of ketones to produce chiral alcohols. matthey.com These enzymes can be highly selective, yielding products with high enantiomeric excess. thieme-connect.comnih.govrsc.org For instance, ADHs from various microorganisms have been used for the asymmetric reduction of β-keto esters. nih.govrsc.org Genetically engineered baker's yeast (Saccharomyces cerevisiae) has also been modified to improve the stereoselectivity of β-keto ester reductions. nih.gov

A powerful strategy is the dynamic kinetic resolution (DKR), which pairs an enzymatic resolution with a compatible chemical catalyst that racemizes the slower-reacting enantiomer. acs.orgacademie-sciences.frresearchgate.net This allows for a theoretical yield of 100% for the desired enantiomer. The combination of a lipase (B570770), such as Candida antarctica lipase B (CALB), for selective acylation with a ruthenium catalyst for in-situ racemization of the starting alcohol has proven highly effective for a variety of secondary alcohols. acs.orgacs.org

Table 2: Biocatalysts in the Synthesis of Chiral Hydroxy Esters

| Enzyme/System | Reaction Type | Key Feature | Outcome | Reference |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | High stereoselectivity | High enantiomeric excess | thieme-connect.commatthey.com |

| Lipase + Ru-catalyst | Dynamic Kinetic Resolution | Converts racemate to single enantiomer | Up to >99% ee and 92% conversion | exlibrisgroup.com |

| Engineered S. cerevisiae | Whole-cell Bioreduction | Improved stereoselectivity | Enhanced production of specific β-hydroxy ester stereoisomers | nih.gov |

| Lipase | Transesterification | High selectivity | Effective synthesis of esters | nih.govnih.govacs.org |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the use of renewable resources, safer solvents, and energy-efficient processes. elsevier.comscitechnol.com The synthesis of this compound can be made more sustainable through several avenues.

Biocatalysis itself is a cornerstone of green chemistry, as enzymes operate under mild conditions in aqueous media. frontiersin.org The use of biocatalysts like lipases and alcohol dehydrogenases minimizes the need for harsh reagents and protecting groups. matthey.comrsc.org Furthermore, the development of robust enzymes that can tolerate higher temperatures or organic solvents can enhance their industrial applicability. rsc.orgrsc.org

The choice of solvent is another critical factor. Research into "green solvents" such as water, supercritical carbon dioxide (scCO₂), and ionic liquids is ongoing. elsevier.comresearchgate.netyoutube.commdpi.com Supercritical CO₂ is non-toxic, non-flammable, and readily available, making it an attractive alternative to conventional organic solvents. youtube.com Water is the most environmentally benign solvent, and performing enzymatic reactions in aqueous media is a key goal. mdpi.com

The feedstock for the synthesis can also be sourced from renewable materials. For example, D-glucose can be used as a starting material for the synthesis of adipic acid, a potential precursor for the octanoate (B1194180) backbone. youtube.com

Computational Chemistry and Molecular Modeling for Reaction Design and Stereocontrol

Computational chemistry and molecular modeling have become indispensable tools for understanding reaction mechanisms and predicting stereochemical outcomes, thereby accelerating the development of new catalysts and processes. bohrium.comnih.govresearchgate.netchemrxiv.org

For the synthesis of this compound, computational methods can be employed in several ways:

Catalyst Design: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model transition states of catalytic reactions. researchgate.netresearchgate.net This allows researchers to understand the origins of stereoselectivity and to design new ligands or catalysts with improved performance. exlibrisgroup.comnih.gov For example, computational studies can elucidate the interactions between a substrate and a chiral catalyst that lead to the preferential formation of one enantiomer. nih.govacs.org

Reaction Optimization: Modeling can help in selecting the optimal reaction conditions, such as solvent and temperature, by simulating their effects on reaction barriers and selectivity. nih.gov

Mechanism Elucidation: Computational studies can clarify complex reaction mechanisms, such as those in cooperative dual-catalysis systems where two chiral catalysts work in concert. acs.org This understanding is crucial for rational process improvement. The Zimmerman-Traxler model for aldol (B89426) reactions is a classic example of how stereochemical outcomes can be predicted based on the transition state geometry. harvard.edu

The integration of computational modeling with experimental work creates a powerful feedback loop, where predictions can be tested in the lab, and experimental results can be used to refine the computational models. acs.orgmdpi.com This synergistic approach is expected to play a major role in developing highly efficient and selective syntheses of complex chiral molecules like this compound.

Q & A

Q. What protocols address batch-to-batch variability in enantiopurity during scale-up?

- Methodological Answer :

- Implement process analytical technology (PAT) tools (e.g., in-line FT-IR) for real-time monitoring of ee during asymmetric hydrogenation .

- Design fractional factorial experiments (e.g., Taguchi methods) to identify critical factors (catalyst loading, temperature) causing variability .

Applications in Drug Development

Q. How is this compound utilized in the synthesis of (R)-α-lipoic acid derivatives?

- Methodological Answer :

- Oxidative cyclization of the dihydroxy ester with Lawesson’s reagent introduces the dithiolane ring, followed by chromatographic separation of diastereomers .

- Evaluate bioactivity of intermediates using in vitro assays (e.g., ROS scavenging in neuronal cells) to correlate stereochemistry with antioxidant efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.